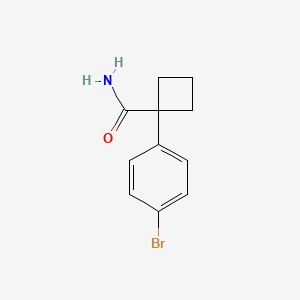

1-(4-Bromophenyl)cyclobutanecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromophenyl)cyclobutane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCWKWDEZAQFLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)cyclobutanecarboxamide

This guide provides a comprehensive overview of viable synthetic pathways for the preparation of 1-(4-bromophenyl)cyclobutanecarboxamide, a valuable building block in medicinal chemistry and drug discovery. The following sections detail multiple strategic approaches, offering researchers and drug development professionals the insights needed to select and execute the optimal synthesis for their specific requirements. Each pathway is presented with a focus on the underlying chemical principles, detailed experimental protocols, and a critical evaluation of its advantages and limitations.

Introduction

This compound incorporates a privileged cyclobutane scaffold and a synthetically versatile bromophenyl group. The cyclobutane motif is of significant interest in drug design as it can impart desirable pharmacokinetic properties, such as increased metabolic stability and improved solubility, by introducing a three-dimensional element to otherwise planar molecules. The bromo-substituent serves as a convenient handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions, enabling the exploration of a broad chemical space. This guide will explore four distinct and logical synthetic strategies to access this important compound.

Synthesis Pathway 1: Cycloalkylation of 4-Bromophenylacetonitrile followed by Nitrile Hydrolysis

This two-step approach commences with the construction of the cyclobutane ring via a cycloalkylation reaction, followed by the partial hydrolysis of the nitrile intermediate.

Step 1: Synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile

The key transformation in this step is the dialkylation of 4-bromophenylacetonitrile with 1,3-dibromopropane. The acidic nature of the benzylic proton in 4-bromophenylacetonitrile allows for its deprotonation by a strong base to form a carbanion. This nucleophilic carbanion then undergoes sequential Williamson ether-like synthesis with 1,3-dibromopropane to form the cyclobutane ring. Phase-transfer catalysis is often employed to facilitate the reaction between the aqueous base and the organic reactants.[1]

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile

-

Materials:

-

4-Bromophenylacetonitrile

-

1,3-Dibromopropane

-

Sodium hydroxide (50% aqueous solution)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Dichloromethane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-bromophenylacetonitrile (1.0 eq) and toluene.

-

Add the phase-transfer catalyst, tetrabutylammonium bromide (0.05 eq).

-

With vigorous stirring, add 50% aqueous sodium hydroxide solution (5.0 eq).

-

Add 1,3-dibromopropane (1.2 eq) dropwise to the reaction mixture.

-

Heat the mixture to 70-80 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(4-bromophenyl)cyclobutanecarbonitrile.

-

Step 2: Partial Hydrolysis of 1-(4-Bromophenyl)cyclobutanecarbonitrile

The conversion of the nitrile to the primary amide requires careful control of reaction conditions to avoid over-hydrolysis to the carboxylic acid.[2][3] Alkaline hydrolysis using hydrogen peroxide is a common and effective method for this transformation.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

1-(4-Bromophenyl)cyclobutanecarbonitrile

-

Dimethyl sulfoxide (DMSO)

-

Potassium carbonate

-

Hydrogen peroxide (30% aqueous solution)

-

Deionized water

-

Ethyl acetate

-

-

Procedure:

-

Dissolve 1-(4-bromophenyl)cyclobutanecarbonitrile (1.0 eq) in DMSO in a round-bottom flask.

-

Add potassium carbonate (1.5 eq) to the solution.

-

Cool the mixture in an ice bath and slowly add 30% aqueous hydrogen peroxide (5.0 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into cold deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Caption: Pathway 1: Cycloalkylation and Nitrile Hydrolysis.

Synthesis Pathway 2: Amidation of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid

This route involves the initial synthesis of the corresponding carboxylic acid, which is then activated and reacted with an ammonia source to form the target amide.

Step 1: Synthesis of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid

The carboxylic acid can be prepared by the complete hydrolysis of 1-(4-bromophenyl)cyclobutanecarbonitrile under harsh acidic or basic conditions.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid

-

Materials:

-

1-(4-Bromophenyl)cyclobutanecarbonitrile

-

Sulfuric acid (concentrated)

-

Deionized water

-

Diethyl ether

-

-

Procedure:

-

In a round-bottom flask, add 1-(4-bromophenyl)cyclobutanecarbonitrile (1.0 eq) to a mixture of concentrated sulfuric acid (5.0 eq) and water (10 vol).

-

Heat the mixture to reflux (approximately 110-120 °C) for 8-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it over crushed ice.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude carboxylic acid, which can be purified by recrystallization.

-

Step 2: Amidation of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid

The conversion of the carboxylic acid to the amide can be achieved through several methods. A common and effective approach involves the formation of an acyl chloride intermediate using thionyl chloride, followed by reaction with ammonia. Alternatively, modern peptide coupling reagents can be employed for a milder, one-pot procedure.[4][5][6]

Experimental Protocol: Amidation via Acyl Chloride

-

Materials:

-

1-(4-Bromophenyl)cyclobutanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

Ammonium hydroxide (concentrated aqueous solution)

-

-

Procedure:

-

Suspend 1-(4-bromophenyl)cyclobutanecarboxylic acid (1.0 eq) in dry DCM in a flask equipped with a reflux condenser and a gas trap.

-

Add thionyl chloride (2.0 eq) dropwise at room temperature.

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure.

-

Dissolve the crude acyl chloride in dry DCM and cool in an ice bath.

-

Slowly add concentrated ammonium hydroxide (5.0 eq).

-

Stir the mixture vigorously for 1-2 hours at 0 °C and then at room temperature for an additional 2 hours.

-

Dilute the reaction with water and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by recrystallization.

-

Caption: Pathway 2: Carboxylic Acid Formation and Amidation.

Synthesis Pathway 3: The Ritter Reaction

The Ritter reaction provides a more direct route to the target amide from a suitable carbocation precursor.[7][8][9] In this case, 1-(4-bromophenyl)cyclobutanol can serve as the precursor, which, upon treatment with a strong acid, generates a stable tertiary carbocation that is subsequently trapped by a nitrile source.

Step 1: Synthesis of 1-(4-Bromophenyl)cyclobutanol

This alcohol precursor can be synthesized via a Grignard reaction between 4-bromophenylmagnesium bromide and cyclobutanone.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)cyclobutanol

-

Materials:

-

1,4-Dibromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Cyclobutanone

-

Saturated aqueous ammonium chloride solution

-

-

Procedure:

-

In an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Prepare a solution of 1,4-dibromobenzene (1.0 eq) in anhydrous diethyl ether and add a small portion to the magnesium turnings.

-

Once the reaction initiates (as evidenced by heat evolution and disappearance of the iodine color), add the remaining solution of 1,4-dibromobenzene dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour.

-

Cool the Grignard reagent to 0 °C and add a solution of cyclobutanone (1.0 eq) in anhydrous diethyl ether dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the crude alcohol by column chromatography.

-

Step 2: Ritter Reaction to form this compound

The alcohol is treated with a nitrile in the presence of a strong acid to directly yield the amide.

Experimental Protocol: Ritter Reaction

-

Materials:

-

1-(4-Bromophenyl)cyclobutanol

-

Acetonitrile

-

Concentrated sulfuric acid

-

Deionized water

-

Sodium bicarbonate solution

-

Ethyl acetate

-

-

Procedure:

-

Dissolve 1-(4-bromophenyl)cyclobutanol (1.0 eq) in acetonitrile (used as both reactant and solvent).

-

Cool the solution in an ice bath and slowly add concentrated sulfuric acid (3.0 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by recrystallization.

-

Caption: Pathway 3: The Ritter Reaction Approach.

Comparison of Synthetic Pathways

| Pathway | Starting Materials | Key Intermediates | Advantages | Disadvantages |

| 1: Cycloalkylation & Hydrolysis | 4-Bromophenylacetonitrile, 1,3-Dibromopropane | 1-(4-Bromophenyl)cyclobutanecarbonitrile | Convergent, readily available starting materials. | Requires careful control of nitrile hydrolysis to avoid carboxylic acid formation. |

| 2: Carboxylic Acid & Amidation | 1-(4-Bromophenyl)cyclobutanecarbonitrile | 1-(4-Bromophenyl)cyclobutanecarboxylic acid | Robust and high-yielding amidation methods are available. | Longer synthetic route, requires harsh conditions for nitrile hydrolysis. |

| 3: Ritter Reaction | 1,4-Dibromobenzene, Cyclobutanone | 1-(4-Bromophenyl)cyclobutanol | More direct route to the final product. | The Grignard reaction can be sensitive to moisture; strong acids are required for the Ritter reaction. |

Conclusion

The synthesis of this compound can be successfully achieved through several distinct pathways. The choice of the most appropriate route will depend on factors such as the availability of starting materials, scalability, and the desired level of purity. The cycloalkylation approach (Pathway 1) offers a convergent and efficient synthesis, provided the partial nitrile hydrolysis can be effectively controlled. The amidation of the pre-formed carboxylic acid (Pathway 2) is a reliable, albeit longer, alternative. The Ritter reaction (Pathway 3) presents a more atom-economical and direct approach. Each method has its own set of advantages and challenges, and the detailed protocols provided in this guide should enable researchers to make an informed decision based on their specific laboratory context and project goals.

References

-

Cyclobutane synthesis. Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved January 23, 2026, from [Link]

- Applied synthesis method for bromocyclobutane. (n.d.). Google Patents.

-

Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. (2007). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Ritter Reaction. Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]

-

Nitrile to Amide - Common Conditions. (n.d.). Retrieved January 23, 2026, from [Link]

- Asymmetric Transfer Hydrogenation of Cyclobutenediones. (2015). Journal of the American Chemical Society, 137(4), 1648–1651.

-

Acid Catalyzed Hydrolysis of Esters (II). (2023, January 22). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

- Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). (2023). Beilstein Journal of Organic Chemistry, 19, 1035–1042.

-

Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina. (1983). Semantic Scholar. Retrieved January 23, 2026, from [Link]

-

Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. (2013). PubMed Central. Retrieved January 23, 2026, from [Link]

- The Mechanism of the Acid‐catalysed Hydrolysis of 1‐Aryl‐2,2,2‐trifluorodiazoethanes. (1972). Helvetica Chimica Acta, 55(7), 2578-2588.

-

Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 23, 2026, from [Link]

-

Chemistry Vignettes; Acid catalysed ester hydrolysis. (2014, January 2). YouTube. Retrieved January 23, 2026, from [Link]

-

Ritter reaction. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]

-

ChemInform Abstract: Synthesis of p-Quinquephenyl from E,E-1,4-Bis(4-bromophenyl)-1,3-butadiene. (2003). ResearchGate. Retrieved January 23, 2026, from [Link]

- Phase transfer catalysis without solvent. Synthesis of cycloalkane-1,1-dicarbonitriles and alkanetetracarbonitriles. (1991). Journal of the Chemical Society, Perkin Transactions 1, 2593-2596.

-

Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. (2016). Semantic Scholar. Retrieved January 23, 2026, from [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 23, 2026, from [Link]

- Ritter Reaction. (2018). Synlett, 29(17), 2257-2264.

-

Ester hydrolysis: Easy Introduction with 8 mechanisms. (2016, December 26). Chemistry Notes. Retrieved January 23, 2026, from [Link]

-

Converting Nitriles to Amides. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]

- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2021). Organic Process Research & Development, 25(4), 728-744.

- Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. (2013). Journal of the American Chemical Society, 135(42), 15746–15749.

-

21.5. Hydrolysis of nitriles. (n.d.). Lumen Learning. Retrieved January 23, 2026, from [Link]

-

18.8: Reactions at the Carbonyl Carbon of Acid Derivatives. (2021, July 31). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved January 23, 2026, from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

- Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). (2023). Beilstein Journal of Organic Chemistry, 19, 1035–1042.

-

Reactions of 1‐(4‐(tert‐butyl)phenyl)cyclobutanol 1 g and... (2022). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Phenylacetonitrile. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Amide synthesis by oxidation, hydrolysis or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

- Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. (2021). Chemical Science, 12(30), 10243–10248.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 3. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 4. peptide.com [peptide.com]

- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 6. hepatochem.com [hepatochem.com]

- 7. Ritter Reaction [organic-chemistry.org]

- 8. Ritter reaction - Wikipedia [en.wikipedia.org]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(4-Bromophenyl)cyclobutanecarboxamide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(4-Bromophenyl)cyclobutanecarboxamide is a synthetic small molecule whose specific biological activities and mechanism of action are not yet extensively documented in peer-reviewed literature. However, a comprehensive analysis of its structural motifs—the bromophenyl group, the cyclobutane ring, and the carboxamide linker—provides a strong foundation for postulating a likely mechanism of action. This technical guide synthesizes information from structurally analogous compounds to propose a putative mechanism of action for this compound, outlines detailed experimental protocols for its validation, and provides the scientific rationale behind these proposed studies. The primary hypothesized mechanisms center on its potential as an antibacterial agent, with secondary possibilities in anticancer and metabolic regulation pathways.

Introduction: Deconstructing this compound

The structure of this compound combines three key chemical features that are prevalent in a variety of bioactive molecules:

-

The Bromophenyl Group: The presence of a halogenated aromatic ring, specifically a bromophenyl group, is a common feature in many pharmacologically active compounds. The bromine atom can participate in halogen bonding and other non-covalent interactions, influencing binding affinity and selectivity for biological targets. Furthermore, it can alter the electronic properties of the molecule and affect its metabolic stability.

-

The Cyclobutane Ring: The cyclobutane moiety introduces a degree of conformational rigidity, which can be advantageous for locking the molecule into a bioactive conformation.[1] This can lead to higher target affinity and specificity compared to more flexible aliphatic chains. The use of cyclobutane rings in drug candidates has been shown to improve metabolic stability and other pharmacokinetic properties.[1][2]

-

The Carboxamide Linker: The carboxamide group is a versatile functional group that can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules such as proteins and nucleic acids.[3][4] It is a common scaffold in many approved drugs and is known for its chemical stability.[3][4]

Given these structural components, it is plausible that this compound may exhibit biological activity. The following sections will explore the most probable mechanisms of action based on evidence from related compounds.

Proposed Mechanism of Action: An Evidence-Based Postulation

Based on the biological activities of structurally similar compounds, the most probable mechanism of action for this compound is as an antibacterial agent , likely targeting essential bacterial enzymes.

Primary Hypothesis: Inhibition of Bacterial DNA Gyrase and/or Topoisomerase IV

A significant number of antibacterial agents containing bromophenyl and carboxamide moieties exert their effects by inhibiting bacterial DNA gyrase and/or topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and recombination, making them excellent targets for antibiotic development.

-

Rationale: Structurally related N-(4-bromophenyl)furan-2-carboxamides have demonstrated antibacterial activity.[3][4] Additionally, pyrazine carboxamides featuring a bromophenyl group have been investigated as potential inhibitors of bacterial DNA gyrase.[5] The planar bromophenyl ring can intercalate into the DNA binding site of these enzymes, while the carboxamide group can form critical hydrogen bonds with amino acid residues in the active site. The cyclobutane ring would serve to orient the bromophenyl group in a favorable conformation for binding.

Secondary Hypothesis: Inhibition of Other Essential Bacterial Enzymes

-

Metallo-β-Lactamase Inhibition: The emergence of carbapenem-resistant bacteria expressing metallo-β-lactamases (MBLs), such as NDM-1, is a major public health concern. Some carboxamide-containing compounds have been explored as MBL inhibitors. Molecular docking studies of N-(4-bromophenyl)furan-2-carboxamide have suggested potential interactions within the NDM-1 active site.[4] It is conceivable that this compound could act as an MBL inhibitor, thereby restoring the efficacy of β-lactam antibiotics.

-

Ketol-Acid Reductoisomerase (KARI) Inhibition: A close structural analog, 1-cyano-N-(4-bromophenyl)cyclopropanecarboxamide, has been reported to exhibit weak inhibitory activity against E. coli KARI, an essential enzyme in the biosynthesis of branched-chain amino acids.[6] This suggests that the bromophenyl-cycloalkane-carboxamide scaffold may have an affinity for this class of enzymes.

The proposed interactions are visualized in the following logical relationship diagram:

Caption: Proposed Mechanisms of Action for this compound.

Experimental Protocols for Mechanism of Action Validation

To rigorously test the hypothesized mechanisms of action, a multi-faceted experimental approach is required. The following protocols provide a comprehensive framework for elucidating the biological activity of this compound.

Initial Screening: Antibacterial Activity Assessment

Objective: To determine if this compound possesses antibacterial properties.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Bacterial Inoculum: Culture a panel of clinically relevant bacteria (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae) overnight in appropriate broth media. Dilute the cultures to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth media.

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

| Parameter | Description |

| Bacterial Strains | Gram-positive and Gram-negative bacteria |

| Compound Concentration | Serial dilutions (e.g., 256 µg/mL to 0.5 µg/mL) |

| Incubation | 37°C for 18-24 hours |

| Readout | Visual inspection for turbidity or use of a viability dye |

Target-Based Assays: Enzyme Inhibition

Objective: To investigate the inhibitory effect of this compound on specific bacterial enzymes.

Protocol: DNA Gyrase Supercoiling Assay

-

Reaction Mixture: Prepare a reaction mixture containing purified E. coli DNA gyrase, relaxed plasmid DNA substrate, ATP, and reaction buffer.

-

Compound Incubation: Add varying concentrations of this compound to the reaction mixture. Include a known DNA gyrase inhibitor (e.g., ciprofloxacin) as a positive control and a no-enzyme control.

-

Enzyme Reaction: Incubate the reaction at 37°C for 1 hour to allow for the supercoiling reaction to proceed.

-

Analysis: Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA.

Protocol: Metallo-β-Lactamase (MBL) Activity Assay

-

Enzyme and Substrate: Use a purified recombinant MBL (e.g., NDM-1) and a chromogenic cephalosporin substrate (e.g., nitrocefin).

-

Inhibition Assay: Pre-incubate the MBL with various concentrations of this compound.

-

Reaction Initiation and Monitoring: Initiate the reaction by adding the nitrocefin substrate. Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at a specific wavelength (e.g., 486 nm) over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the compound.

The following diagram illustrates a generalized workflow for target-based enzyme inhibition assays:

Caption: Generalized Workflow for Enzyme Inhibition Assays.

Cellular Assays: Validating the Mechanism in a Biological Context

Objective: To confirm that the observed enzyme inhibition translates to a cellular effect.

Protocol: Bacterial Macromolecular Synthesis Assay

-

Radiolabeling: Culture bacteria in the presence of radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), and protein ([³H]leucine) synthesis.

-

Compound Treatment: Treat the bacterial cultures with this compound at its MIC and sub-MIC concentrations.

-

Measurement of Macromolecule Synthesis: At various time points, precipitate the macromolecules (DNA, RNA, protein) and measure the incorporation of the radiolabeled precursors using a scintillation counter.

-

Analysis: A selective inhibition of DNA synthesis would support the hypothesis of DNA gyrase/topoisomerase IV as the primary target.

Concluding Remarks and Future Directions

The structural features of this compound strongly suggest a potential for biological activity, with the most probable mechanism being the inhibition of essential bacterial enzymes. The proposed experimental protocols provide a clear and logical path to validate these hypotheses. Should this compound demonstrate significant antibacterial activity, further studies, including structure-activity relationship (SAR) analysis and in vivo efficacy testing, would be warranted. The exploration of its potential as an anticancer or metabolic-modulating agent should also be considered as secondary research avenues. This in-depth guide serves as a foundational document for initiating a comprehensive investigation into the pharmacological properties of this promising chemical entity.

References

-

Ahmad, G., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3118. [Link]

-

Biswas, A., et al. (1996). Biological Activity of 4-(4-bromophenyl)-thiosemicarbazide. Acta Crystallographica Section C, 52(9), 2377-2379. [Link]

- Google Patents. (2011). CA2749893A1 - 4-amino-7,8-dihydropyrido[4,3-d]pyrimidin-5(6h).

-

Xue, Y. L., et al. (2007). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry, 19(6), 4461. [Link]

-

Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1538. [Link]

-

Siddiqa, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals, 15(7), 841. [Link]

-

Wessjohann, L. A., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Angewandte Chemie International Edition, 59(42), 18324-18349. [Link]

- Google Patents. (2011).

-

Taj, F., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][5][7]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Journal of Inflammation Research, 15, 6493–6511. [Link]

-

Siddiqa, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI. [Link]

-

De, S. K. (2001). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 101(11), 3259-3288. [Link]

- Google Patents. (2000). US6037509A - Process for producing 1-bromo-4-phenylbutane.

-

Wessjohann, L. A., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

-

Rane, R. A., et al. (2016). Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity. Arabian Journal of Chemistry, 9, S107-S113. [Link]

- Google Patents. (2021). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.

-

Gökçe, M., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal, 57(3-4), 335-344. [Link]

-

Google Patents. (1995). AT-E115954-T1 - SUBSTITUTED CYCLOBUTENDIONE COMPOUNDS. [Link]

-

Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. ResearchGate. [Link]

Sources

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Bromophenyl Carboxamide Derivatives: Synthesis, Mechanisms, and Therapeutic Potential

Introduction: The Bromophenyl Carboxamide Scaffold in Modern Drug Discovery

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, driving the exploration of versatile molecular scaffolds capable of interacting with a multitude of biological targets. Among these, the bromophenyl carboxamide framework has emerged as a structure of significant interest for researchers and drug development professionals. Its prevalence in a wide array of biologically active compounds stems from a unique combination of chemical stability, synthetic accessibility, and favorable physicochemical properties that facilitate potent and selective interactions with pathogenic and oncogenic targets.

The Chemical Versatility of the Carboxamide Linkage

The carboxamide bond (–CO–NH–) is a fundamental building block in biological systems, most notably forming the backbone of proteins.[1] Its inherent resistance to hydrolysis lends it significant stability in physiological environments.[1] In synthetic medicinal chemistry, the carboxamide group serves as a crucial pharmacophore, capable of acting as both a hydrogen bond donor (via the N-H group) and acceptor (via the C=O group). This dual capacity allows for robust and specific interactions within the binding pockets of enzymes and receptors, anchoring the molecule to its target.[2] Furthermore, the planarity of the amide bond can influence the overall conformation of a molecule, a critical factor in achieving optimal binding affinity.

Significance of the Bromophenyl Moiety in Medicinal Chemistry

The incorporation of a bromine atom onto the phenyl ring is a strategic choice in drug design. Bromine, as a halogen, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. It increases lipophilicity, which can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier. Moreover, the bromine atom can form halogen bonds—a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen—which can contribute to the binding affinity and selectivity of a compound for its target protein.

Overview of Therapeutic Applications

The fusion of the bromophenyl group and the carboxamide linker has given rise to derivatives with a broad spectrum of biological activities. These compounds have demonstrated significant potential as:

-

Anticancer Agents: Exhibiting cytotoxicity against various cancer cell lines through mechanisms such as tubulin polymerization inhibition, disruption of key signaling pathways (PI3Kα, EGFR), and immunomodulation.[2][3][4]

-

Antimicrobial Agents: Showing efficacy against drug-resistant bacteria by targeting essential enzymes like DNA gyrase.[5][6]

-

Enzyme Inhibitors: Modulating the activity of diverse enzymes including alkaline phosphatase, c-Jun N-terminal kinase (JNK), and indoleamine 2,3-dioxygenase (IDO1), indicating potential applications in a range of diseases.[5][7][8][9]

-

Antidiabetic Agents: Demonstrating the ability to inhibit enzymes like α-amylase, suggesting a role in managing hyperglycemia.[10]

This guide provides an in-depth exploration of these biological activities, detailing the synthetic strategies, mechanisms of action, and experimental protocols used to validate the therapeutic potential of bromophenyl carboxamide derivatives.

Synthetic Strategies and Methodologies

The generation of diverse libraries of bromophenyl carboxamide derivatives is crucial for establishing robust structure-activity relationships (SAR). The synthetic accessibility of this scaffold allows for systematic modification and optimization of biological activity.

Core Synthesis of the N-(Bromophenyl) Carboxamide Backbone

The most direct method for creating the core structure involves the formation of an amide bond between a bromo-substituted aniline and a carboxylic acid or its activated derivative (e.g., an acyl chloride). This reaction is a cornerstone of organic synthesis.

Protocol 2.1.1: General Amide Bond Formation

Objective: To synthesize a N-(bromophenyl) carboxamide from a carboxylic acid and a bromoaniline.

Materials:

-

Carboxylic acid of interest

-

Appropriate bromoaniline (e.g., 4-bromoaniline)

-

Thionyl chloride (SOCl₂) or a coupling agent (e.g., HATU, DCC)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Magnetic stirrer and heating mantle/oil bath

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Activation of Carboxylic Acid (Acyl Chloride Method): a. Dissolve the carboxylic acid (1.0 eq) in an excess of thionyl chloride. b. Add a catalytic amount of DMF (1-2 drops). c. Reflux the mixture at 70-80°C for 2-3 hours until the evolution of gas ceases. d. Remove the excess thionyl chloride under reduced pressure to yield the crude acyl chloride. Use this immediately in the next step.

-

Amide Coupling: a. Dissolve the bromoaniline (1.0 eq) and a base such as triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0°C in an ice bath. c. Add a solution of the acyl chloride (1.0 eq) in anhydrous DCM dropwise to the cooled aniline solution. d. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: a. Monitor the reaction progress using Thin Layer Chromatography (TLC). b. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. d. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure N-(bromophenyl) carboxamide derivative.[10]

Self-Validation: The identity and purity of the synthesized compound must be confirmed through spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct structure has been formed and is free of significant impurities.

Advanced Synthetic Routes for Derivative Libraries

For creating a diverse range of analogues, particularly for SAR studies, more advanced techniques like cross-coupling reactions are employed. The Suzuki-Miyaura cross-coupling is exceptionally powerful for this purpose.[1]

This reaction is ideal for modifying the bromophenyl ring itself. Starting with a N-(bromophenyl) carboxamide, the bromine atom serves as a handle to introduce a wide variety of aryl, heteroaryl, or alkyl groups via a palladium-catalyzed reaction with an organoboron compound.[1][5] This allows for precise control over the steric and electronic properties of the final molecule.

Protocol 2.2.2: A Representative Suzuki-Miyaura Cross-Coupling Reaction

Objective: To synthesize a biaryl carboxamide derivative from a N-(bromophenyl) carboxamide precursor.

Materials:

-

N-(bromophenyl) carboxamide derivative (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water mixture)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: a. To a Schlenk flask, add the N-(bromophenyl) carboxamide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst, and base. b. Evacuate and backfill the flask with an inert gas three times.

-

Solvent Addition and Reaction: a. Add the degassed solvent system via syringe. b. Heat the reaction mixture to 80-100°C and stir vigorously for 6-18 hours.

-

Monitoring and Work-up: a. Monitor the reaction by TLC or LC-MS. b. Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate. c. Filter the mixture through a pad of Celite to remove the palladium catalyst. d. Wash the filtrate with water and brine.

-

Purification: a. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. b. Purify the residue by column chromatography to yield the desired coupled product.

Caption: Synthetic workflow for bromophenyl carboxamide derivatives.

Anticancer Activities: Targeting Tumor Proliferation and Viability

Bromophenyl carboxamide derivatives have shown remarkable promise as anticancer agents, owing to their ability to interact with multiple oncogenic targets.[2][4] This multi-target capability is a highly sought-after attribute in cancer therapy, as it can potentially overcome drug resistance mechanisms.

Mechanism 1: Tubulin Polymerization Inhibition

One of the most validated strategies in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for cell division. Certain bromophenyl carboxamide derivatives have been designed as biomimetics of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization.[3][11]

CA-4 binds to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The rationale behind designing bromophenyl carboxamide derivatives as CA-4 mimetics is to replicate the key structural features and physicochemical properties, such as the polar surface area, that are responsible for this interaction.[3] This approach leverages a known, effective mechanism of action while allowing for modifications to improve potency, selectivity, and pharmacokinetic profiles.

Studies have shown that the nature and position of substituents on the phenyl rings are critical for activity. For instance, thiophene carboxamide derivatives designed as CA-4 analogues demonstrated that the thiophene ring's aromaticity played a key role in binding to the tubulin pocket, in some cases forming more advanced interactions than CA-4 itself.[3] The carboxamide linker is also crucial, providing the correct orientation and hydrogen bonding capacity to secure the molecule within the binding site.[12]

Protocol 3.1.4: MTT Assay for Antiproliferative Activity

Objective: To determine the concentration at which a compound inhibits the proliferation of a cancer cell line by 50% (IC₅₀).

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116, K-562).[2]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compounds dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl).

-

96-well microtiter plates.

-

Microplate reader (570 nm).

Procedure:

-

Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. c. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be <0.5%. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control). c. Incubate the plate for 48-72 hours.

-

MTT Addition and Incubation: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization and Measurement: a. Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. b. Shake the plate gently for 15 minutes to ensure complete dissolution. c. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot a dose-response curve (percentage viability vs. log concentration) and determine the IC₅₀ value using non-linear regression analysis.

Table 3.1.5: Representative Antiproliferative Activity (IC₅₀) of Bromophenyl Carboxamide Derivatives

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |

| Thiophene Carboxamide 2b | Hep3B (Liver Cancer) | 5.46 | [3] |

| Thiophene Carboxamide 2e | Hep3B (Liver Cancer) | 12.58 | [3] |

| Indole-2-carboxamide 12 | K-562 (Leukemia) | 0.33 | [2][4] |

| Indole-2-carboxamide 4 | K-562 (Leukemia) | 0.61 | [2][4] |

| Indole-2-carboxamide 10 | HCT-116 (Colon Cancer) | 1.01 | [2][4] |

| Coumarin-3-carboxamide 14b | HepG2 (Liver Cancer) | 4.85 | [13] |

| Coumarin-3-carboxamide 14e | HepG2 (Liver Cancer) | 2.62 | [13] |

Note: The specific structures of the compounds are detailed in the cited references.

Mechanism 2: Inhibition of Key Oncogenic Kinases and Enzymes

Beyond cytoskeletal disruption, these derivatives can interfere with critical signaling pathways that drive cancer cell growth and survival. Molecular docking and enzymatic assays have identified several key targets.

Indole-2-carboxamide derivatives have been shown through computational studies to bind favorably to the active sites of several key cancer-related targets:

-

Topoisomerase-DNA Complex: By intercalating with DNA or inhibiting the enzyme, these compounds can disrupt DNA replication and repair, leading to cell death.[2]

-

Phosphoinositide 3-kinase (PI3Kα): This is a central node in a major signaling pathway that promotes cell growth and survival. Its inhibition can halt proliferation.[2]

-

Epidermal Growth Factor Receptor (EGFR): Overactivation of this tyrosine kinase is common in many cancers. Inhibitors block downstream signaling, curbing cell proliferation.[2]

Caption: Inhibition of key oncogenic signaling pathways.

Mechanism 3: Immunomodulation via IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a critical role in tumor immune evasion. By catabolizing the essential amino acid tryptophan, IDO1 suppresses the activity of T cells, which are crucial for antitumor immunity.[7] Certain N-hydroxythiophene-2-carboximidamide derivatives containing a bromophenyl moiety have been developed as potent IDO1 inhibitors.[7] By blocking IDO1, these compounds can restore T cell function and enhance the immune system's ability to recognize and attack cancer cells, making them promising candidates for cancer immunotherapy.

Antimicrobial Activities: A Strategy Against Drug-Resistant Pathogens

The rise of extensively drug-resistant (XDR) bacteria represents a grave public health threat, necessitating the urgent development of new antimicrobial agents. Bromophenyl carboxamide derivatives have emerged as a promising class of compounds to address this challenge.[5]

Targeting Bacterial DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[5] It introduces negative supercoils into DNA, a process vital for relieving torsional stress during replication. This enzyme is present in bacteria but not in humans, making it a highly selective and attractive target for antibacterial drugs.[5][6] Inhibition of DNA gyrase leads to the cessation of cell proliferation and ultimately bacterial death.[5]

Molecular docking studies have shown that bromophenyl pyrazine carboxamides can bind effectively to the active site of DNA gyrase. For example, compound 5d from one study exhibited a strong binding affinity with a binding energy of -7.56 kcal/mol, which was superior to the reference drug ciprofloxacin.[5] The interactions typically involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's binding pocket, validating the scaffold's potential as a DNA gyrase inhibitor.

Caption: Experimental workflow for antimicrobial drug discovery.

Evaluating Antimicrobial Potency

The initial screening and quantification of antibacterial activity are performed using standardized microbiology protocols.

Protocol 4.3.1: Agar Well Diffusion and MIC Determination

Objective: To assess the antibacterial activity and determine the Minimum Inhibitory Concentration (MIC) of test compounds.

Part A: Agar Well Diffusion (Qualitative Screening)

-

Preparation: Prepare Mueller-Hinton Agar (MHA) plates. Standardize a bacterial suspension to a 0.5 McFarland turbidity standard.

-

Inoculation: Evenly swab the surface of the MHA plate with the bacterial suspension.

-

Well Creation: Aseptically punch wells (e.g., 6 mm diameter) into the agar.

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. A solvent control and a standard antibiotic are used as negative and positive controls, respectively.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antibacterial activity.[5]

Part B: Broth Microdilution (MIC Determination)

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in Mueller-Hinton Broth (MHB).

-

Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

Table 4.3.2: Representative Antimicrobial Activity of Bromophenyl Carboxamide Derivatives

| Compound ID | Target Organism | Method | Result | Reference |

| Pyrazine Carboxamide 5d | XDR S. Typhi | Agar Well Diffusion | 17 mm zone of inhibition | [5] |

| Pyrazine Carboxamide 5d | XDR S. Typhi | Broth Microdilution | MIC = 6.25 mg/mL | [5] |

| Furan-2-carboxamide 3 | MRSA | Broth Microdilution | MIC = 12.5 µg/mL | [1] |

| Furan-2-carboxamide 5c | MRSA | Broth Microdilution | MIC = 12.5 µg/mL | [1] |

Emerging and Other Biological Activities

While the primary focus has been on anticancer and antimicrobial applications, the versatility of the bromophenyl carboxamide scaffold extends to other therapeutic areas.

Antidiabetic Potential: α-Amylase Inhibition

A benzothiazine-based bromophenyl acetamide derivative was investigated for its antidiabetic potential.[10] The compound demonstrated inhibitory activity against α-amylase, an enzyme responsible for breaking down starches into sugars. By inhibiting this enzyme, the compound can potentially reduce post-prandial glucose spikes, a key goal in managing type 2 diabetes. In vivo studies in mice also showed that the compound led to a significant increase in serum insulin concentration compared to a diabetic control group, suggesting a beneficial effect on glucose metabolism.[10]

Anti-inflammatory Properties

N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives have been evaluated for in vitro anti-inflammatory activity using a protease inhibition assay.[14] The compounds showed superior efficiency in inhibiting trypsin activity compared to the standard drug acetylsalicylic acid, with much lower IC₅₀ values (0.04–0.07 mg/mL vs. 0.4051 mg/mL for the control). This suggests a potential application in treating inflammatory conditions.[14]

Potential in Neurodegenerative Diseases

The treatment of neurodegenerative diseases like Alzheimer's and Parkinson's remains a significant challenge. Carboxamide-containing compounds are being explored for their ability to inhibit key enzymes implicated in these diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[15] While specific bromophenyl carboxamide derivatives are still in early-stage research for these indications, the scaffold's ability to cross the blood-brain barrier and interact with enzymatic targets makes it a promising area for future investigation.[15][16]

Conclusion and Future Outlook

The bromophenyl carboxamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activity across critical therapeutic areas. Its synthetic tractability, combined with the favorable physicochemical properties imparted by the carboxamide linker and the bromophenyl ring, provides a robust platform for the development of novel therapeutic agents. The demonstrated efficacy against cancer cell lines, drug-resistant bacteria, and other key enzymes validates this framework as a high-value starting point for drug discovery programs.

The future of research in this area will likely focus on several key aspects:

-

Optimization of Pharmacokinetics: While many derivatives show high in vitro potency, further work is needed to optimize their absorption, distribution, metabolism, and excretion (ADME) profiles for in vivo efficacy.

-

Enhancing Selectivity: For applications like cancer therapy, enhancing selectivity for cancer cells over healthy cells is paramount to minimizing side effects. This can be achieved through fine-tuning the structure to exploit subtle differences between target enzymes (e.g., isoforms of a kinase).

-

Combination Therapies: Given their diverse mechanisms, these compounds are excellent candidates for use in combination with existing therapies to achieve synergistic effects and combat drug resistance.

-

Exploring New Targets: The successful inhibition of a wide range of enzymes suggests that libraries of bromophenyl carboxamides should be screened against other emerging therapeutic targets to uncover new applications.

References

-

Hasan, M. R., Chowdhury, S. M., Aziz, M. A., Shahriar, A., Ahmed, H., Khan, M. A., Mahmud, S., Al-Khafaji, K., & Al-Fahad, A. J. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(19), 4529. [Link]

-

Hasan, M. R., Chowdhury, S. M., Aziz, M. A., Shahriar, A., Ahmed, H., Khan, M. A., Mahmud, S., Al-Khafaji, K., & Al-Fahad, A. J. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals, 15(7), 841. [Link]

-

Ahmad, F., Hussain, G., Raza, H., Khan, M. S., Rashid, U., & Ayub, K. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1][5]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Journal of the Chemical Society of Pakistan, 44(4). [Link]

-

Hawash, M., Jaradat, N., Al-Masri, M., Sandouqa, A., Al-Kerm, R., & Taha, A. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8963. [Link]

-

Yin, Y., Li, W., Xu, Y., Wang, Y., Zhang, Y., & Yao, H. (2019). Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. Bioorganic & Medicinal Chemistry, 27(18), 115004. [Link]

-

Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., Al-Wajih, A., Elegetti, A., Al-Salahi, R., & Marzouk, M. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 29(13), 3042. [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & Mohamed, H. M. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(22), 19579-19591. [Link]

-

de la Fuente, A., Laville, M., & Meijer, L. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry, 54(9), 3370-3384. [Link]

-

Al-Warhi, T., Sabt, A., Al-Sha'er, M., Al-Wajih, A., Elegetti, A., Al-Salahi, R., & Marzouk, M. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules. [Link]

-

Ghiurau, M., Găină, L., Moldovan, C., Oniga, O., & Tiperciuc, B. (2024). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 29(13), 3144. [Link]

-

Al-Massri, K., Ahmed, W., & Mathew, B. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Pharmaceuticals, 16(11), 1618. [Link]

-

ResearchGate. (n.d.). The structure-activity relationship demonstrated that the carboxamide... [Link]

-

Lee, J., Kim, H. S., Kim, J. H., & Park, H. (2024). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 29(20), 4811. [Link]

-

ResearchGate. (2024). Natural Medicinal Compounds Used in Neurodegenerative Diseases. [Link]

-

Hawash, M., Jaradat, N., Al-Masri, M., Sandouqa, A., Al-Kerm, R., & Taha, A. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff. [Link]

-

de la Fuente, A. J., Laville, M., & Meijer, L. (2011). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Journal of medicinal chemistry. [Link]

-

Wang, Y., Zhang, Y., & Chen, H. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 24(13), 10834. [Link]

-

Ali, I., Al-Ghorbani, M., Sharma, P., Singh, P., & Kumar, V. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6245. [Link]

-

S. El-Azab, A., & A. El-Tahir, K. (2003). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. British journal of cancer, 89(9), 1773-1779. [Link]

-

de Paula, J. C., & de Freitas, R. M. (2021). Recent Medicinal Chemistry Studies against Neurodegenerative Diseases. Current medicinal chemistry. [Link]

-

Wang, L., Li, Y., & Zhang, W. (2022). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules, 27(15), 4887. [Link]

-

Al-Omair, M. A., Ali, A., & Al-Agamy, M. H. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3122. [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. [Link]

-

Shende, P., & Mehta, P. (2024). The Role of Fullerenes in Neurodegenerative Disorders. International Journal of Molecular Sciences, 25(11), 5900. [Link]

-

Bartolini, M., & Simoni, E. (2020). Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. Molecules, 25(12), 2882. [Link]

Sources

- 1. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. staff.najah.edu [staff.najah.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Medicinal Chemistry Studies against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Bromophenyl)cyclobutanecarboxamide (CAS Number: 1032350-05-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 1032350-05-2, 1-(4-Bromophenyl)cyclobutanecarboxamide. This document collates available information on its chemical and physical properties, potential synthetic routes, and explores its putative biological significance based on the analysis of its structural motifs. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide offers valuable insights by drawing parallels with structurally related molecules and outlining methodologies for its further investigation. The content herein is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and materials science, facilitating future exploration and application of this compound.

Introduction and Chemical Identity

This compound is a synthetic organic compound characterized by a central cyclobutane ring, a carboxamide functional group, and a 4-bromophenyl substituent. The presence of the brominated aromatic ring and the strained cyclobutane moiety suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the realm of drug discovery and development. The carboxamide group can participate in hydrogen bonding, a critical interaction in biological systems, hinting at its potential for bioactivity.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1032350-05-2 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₂BrNO |

| Canonical SMILES | C1CC(C1)(C(=O)N)C2=CC=C(C=C2)Br |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Weight | 254.12 g/mol |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 253.0102 g/mol |

| Monoisotopic Mass | 253.0102 g/mol |

| Topological Polar Surface Area | 43.1 Ų |

| Heavy Atom Count | 14 |

| Formal Charge | 0 |

| Complexity | 224 |

Note: These properties are computationally predicted and should be confirmed through experimental validation.

Synthesis and Characterization

A definitive, step-by-step synthesis protocol for this compound is not explicitly detailed in the available literature. However, a logical synthetic strategy can be proposed based on established organic chemistry principles.

Proposed Synthetic Pathway

A plausible synthetic route would involve the amidation of a corresponding carboxylic acid precursor, 1-(4-bromophenyl)cyclobutanecarboxylic acid.

Figure 1: Proposed synthesis of this compound.

Experimental Protocol: A General Approach

-

Acyl Chloride Formation: 1-(4-bromophenyl)cyclobutanecarboxylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane or toluene). The reaction is typically performed at room temperature or with gentle heating. The progress of the reaction can be monitored by the cessation of gas evolution (HCl or CO/CO₂).

-

Amidation: The resulting crude acyl chloride is then carefully added to a solution of ammonia (e.g., concentrated ammonium hydroxide or ammonia gas dissolved in a suitable solvent). This exothermic reaction should be carried out at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

-

Work-up and Purification: Upon completion of the reaction, the product is typically extracted into an organic solvent. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure, confirming the presence of the aromatic, cyclobutane, and amide protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups, particularly the C=O and N-H stretches of the amide.

-

Melting Point: A sharp melting point is indicative of a pure crystalline solid.

Potential Biological Activity and Mechanism of Action

While no specific biological activity has been reported for this compound, its structural features suggest potential areas for investigation.

-

Enzyme Inhibition: The carboxamide moiety can act as a hydrogen bond donor and acceptor, potentially interacting with the active sites of enzymes. The 4-bromophenyl group can engage in hydrophobic and halogen bonding interactions, which can contribute to binding affinity and selectivity.

-

Antibacterial Activity: Some carboxamide-containing compounds have demonstrated antibacterial properties. It is plausible that this compound could be screened for activity against various bacterial strains.

-

Central Nervous System (CNS) Activity: The lipophilicity suggested by the predicted XLogP3 value may allow for penetration of the blood-brain barrier, making it a candidate for screening in CNS-related assays.

Workflow for Biological Target Identification

Figure 2: A generalized workflow for identifying biological targets.

Experimental Protocols for Further Investigation

To elucidate the properties and potential applications of this compound, a series of well-defined experimental protocols should be employed.

In Vitro Assay: General Protocol for Enzyme Inhibition Screening

-

Reagent Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Prepare assay buffer, enzyme, and substrate solutions at the desired concentrations.

-

Assay Plate Preparation: Dispense the assay buffer into the wells of a microplate. Add the test compound at various concentrations.

-

Enzyme Addition: Add the enzyme solution to each well and incubate for a predetermined time to allow for compound-enzyme interaction.

-

Reaction Initiation: Add the substrate solution to initiate the enzymatic reaction.

-

Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of the product at appropriate time intervals using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A general RP-HPLC method can be developed for the analysis and purification of this compound.

Table 3: General RP-HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with a suitable percentage of B, and increase linearly over time. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Safety, Handling, and Storage

As no specific safety data sheet (SDS) is available for this compound, it should be handled with the care afforded to all novel chemical entities.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

This compound (CAS: 1032350-05-2) represents a chemical entity with potential for further exploration in various scientific disciplines. While the current body of public knowledge on this specific compound is limited, its structural features provide a rationale for its investigation as a synthetic intermediate and a potential bioactive molecule. The proposed synthetic and analytical methodologies, along with the outlined strategies for biological evaluation, offer a roadmap for researchers to unlock the full potential of this compound. Future studies should focus on the experimental validation of its physicochemical properties, optimization of its synthesis, and comprehensive screening for biological activity to pave the way for its potential applications in drug discovery and materials science.

References

Due to the limited publicly available information on CAS number 1032350-05-2, this section will be populated as new research and data become available. The methodologies and concepts presented in this guide are based on established principles of organic chemistry, medicinal chemistry, and pharmacology.

The Constrained Amide: A Technical Guide to the Discovery and Synthetic Evolution of Cyclobutane Carboxamides

Abstract

The cyclobutane carboxamide moiety, a seemingly simple architectural element, has carved a significant niche in the landscape of modern medicinal chemistry. Its unique conformational rigidity, a direct consequence of the inherent strain within the four-membered ring, offers a powerful tool for locking bioactive conformations, improving metabolic stability, and exploring novel chemical space. This guide provides an in-depth exploration of the discovery and history of cyclobutane carboxamides, tracing their origins from the foundational struggles of 19th-century organic chemistry to their contemporary role in sophisticated drug design. We will dissect the evolution of synthetic methodologies, from classical ring-forming strategies to modern catalytic approaches, providing detailed, field-proven protocols. Through a focused case study on Fatty Acid Amide Hydrolase (FAAH) inhibitors, this paper will illuminate the causal link between the cyclobutane carboxamide scaffold and the optimization of therapeutic agents, offering researchers, scientists, and drug development professionals a comprehensive reference and practical insights into this pivotal chemical entity.

Early History: The Challenge of the Four-Membered Ring

The story of cyclobutane carboxamides begins not with the amide, but with the arduous journey to synthesize and correctly identify the cyclobutane ring itself. In the late 19th century, the prevailing "strain theory" proposed by Adolf von Baeyer suggested that rings smaller than six carbons would be prohibitively unstable.

A Foundation of Misinterpretation

Early attempts to synthesize cyclobutane dicarboxylic acids were fraught with error. A notable example comes from the work of Markownikoff and Krestownikoff in 1881, whose reported synthesis was later shown by others, including Ingold and Buchman, to have produced a cyclopropane derivative instead.[1] This period of confusion underscored the significant synthetic challenges and analytical limitations of the era.

Perkin's Breakthrough: The First Authentic Synthesis

The first definitive synthesis of a cyclobutane carboxylic acid derivative was achieved by William Henry Perkin Jr. in 1883.[2] His work represented a landmark achievement, defying the prevailing skepticism about the existence of stable four-membered rings. The classical approach, now known as the Perkin alicyclic synthesis, involved the condensation of diethyl malonate with 1,3-dibromopropane in the presence of a base. This formed diethyl cyclobutane-1,1-dicarboxylate, a stable precursor that could be hydrolyzed and subsequently decarboxylated to yield the parent cyclobutanecarboxylic acid.

This foundational synthesis paved the way for the creation of the first cyclobutane carboxamides. Although a singular "discovery" paper for the simple cyclobutane carboxamide is elusive in the historical record, its preparation became an inevitability following Perkin's work. The chemical transformations required—converting a carboxylic acid to an amide—were standard procedures at the time.

From Acid to Amide: Early Synthetic Logic

The most direct and historically significant route to the first cyclobutane carboxamides involved a two-step sequence from the corresponding carboxylic acid. This logic is implicitly detailed in early literature describing the Hofmann rearrangement of cyclobutanecarboxamide to prepare cyclobutylamine, a reaction that requires the amide as the starting material.[3][4]

The process follows a classical and robust pathway:

-

Activation of the Carboxylic Acid: Cyclobutanecarboxylic acid is converted into a more reactive acylating agent, typically the acyl chloride, using reagents like thionyl chloride (SOCl₂).[5]

-

Amination: The resulting cyclobutanecarbonyl chloride is then reacted with ammonia or a primary/secondary amine to form the corresponding cyclobutane carboxamide.